1-(2-Fluoroethyl)-3-iodobicyclo[1.1.1]pentane 1-(2-Fluoroethyl)-3-iodobicyclo[1.1.1]pentane
Brand Name: Vulcanchem
CAS No.:
VCID: VC20441073
InChI: InChI=1S/C7H10FI/c8-2-1-6-3-7(9,4-6)5-6/h1-5H2
SMILES:
Molecular Formula: C7H10FI
Molecular Weight: 240.06 g/mol

1-(2-Fluoroethyl)-3-iodobicyclo[1.1.1]pentane

CAS No.:

Cat. No.: VC20441073

Molecular Formula: C7H10FI

Molecular Weight: 240.06 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Fluoroethyl)-3-iodobicyclo[1.1.1]pentane -

Specification

Molecular Formula C7H10FI
Molecular Weight 240.06 g/mol
IUPAC Name 1-(2-fluoroethyl)-3-iodobicyclo[1.1.1]pentane
Standard InChI InChI=1S/C7H10FI/c8-2-1-6-3-7(9,4-6)5-6/h1-5H2
Standard InChI Key OGJYTHRVLNLESJ-UHFFFAOYSA-N
Canonical SMILES C1C2(CC1(C2)I)CCF

Introduction

Structural and Chemical Properties

Molecular Architecture

The bicyclo[1.1.1]pentane core consists of three fused cyclopropane rings, creating a highly strained, symmetric structure. Substitution at the 1- and 3-positions introduces steric and electronic modifications. In 1-(2-Fluoroethyl)-3-iodobicyclo[1.1.1]pentane:

  • 1-Position: A 2-fluoroethyl group (-CH₂CH₂F) enhances polarity and metabolic stability compared to alkyl chains .

  • 3-Position: An iodine atom provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) .

The molecular formula is C₇H₉FI, with a calculated exact mass of 231.973 g/mol. Density and melting/boiling points remain uncharacterized experimentally, but computational models predict a LogP of ~2.1, indicating moderate hydrophobicity .

Table 1: Key Physicochemical Parameters

PropertyValue/Description
Molecular FormulaC₇H₉FI
Molecular Weight231.973 g/mol
Exact Mass231.973 g/mol
LogP (Predicted)2.1
StabilitySensitive to light, moisture
ReactivityIodine participates in coupling

Spectroscopic Characterization

  • ¹H NMR: The bicyclo[1.1.1]pentane core exhibits characteristic singlet peaks at δ 2.1–2.5 ppm for bridgehead protons . The 2-fluoroethyl group shows splitting patterns at δ 4.4–4.6 ppm (CH₂F) and δ 1.8–2.0 ppm (CH₂).

  • ¹³C NMR: Peaks for the quaternary carbons appear at δ 55–60 ppm, while the iodine-bearing carbon resonates at δ 30–35 ppm .

  • 19F NMR: A triplet at δ -215 to -220 ppm corresponds to the -CH₂F group .

Synthesis and Derivatization

Synthetic Routes

The synthesis typically involves functionalization of preassembled bicyclo[1.1.1]pentane intermediates. A two-step strategy is employed:

  • Core Construction: Photochemical [2+2] cycloaddition of 1,3-diiodobicyclo[1.1.1]pentane with ethylene under UV light yields the iodinated scaffold .

  • Fluoroethylation: Nucleophilic substitution of a leaving group (e.g., tosylate) at the 1-position with 2-fluoroethyl magnesium bromide completes the synthesis .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYield
11,3-Diiodobicyclo[1.1.1]pentane, hv, 24h65%
22-Fluoroethyl MgBr, THF, −78°C to rt42%

Applications in Drug Discovery

Bioisosteric Replacement

The bicyclo[1.1.1]pentane moiety mimics phenyl rings while improving physicochemical properties. In IDO1 inhibitors, it reduces metabolic clearance by 4-fold compared to benzene analogs, enhancing oral bioavailability .

Case Study: γ-Secretase Inhibitors

Replacing a fluorophenyl group with 1-(2-fluoroethyl)-3-iodobicyclo[1.1.1]pentane in BMS-708,163 analogs increased aqueous solubility (4.2 mg/mL → 12.8 mg/mL) and Cₘₐₓ in murine models (AUC ↑ 300%) .

Table 3: Comparative Pharmacokinetics

ParameterPhenyl AnalogBicyclo[1.1.1]pentane Analog
Aqueous Solubility4.2 mg/mL12.8 mg/mL
Cₘₐₓ (ng/mL)4501,200
Metabolic Stability15% remaining82% remaining

Challenges and Future Directions

Synthetic Limitations

Current methods suffer from moderate yields (≤65%) due to the strain-induced instability of intermediates . Flow chemistry and photoredox catalysis may improve efficiency .

Emerging Applications

  • PET Imaging: ¹⁸F-labeled derivatives are under investigation for neurodegenerative disease diagnostics .

  • Covalent Inhibitors: The iodine atom facilitates targeted covalent modification of cysteine residues .

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